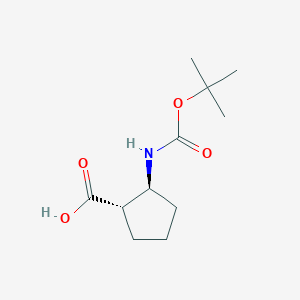

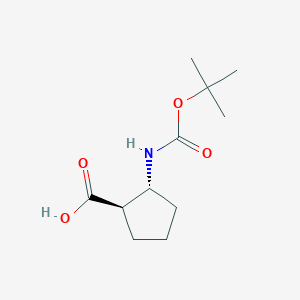

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, also known as (1S,2S)-2-Boc-amino-cyclopentanecarboxylic acid, is a chiral cyclic carboxylic acid that has been used in a wide range of scientific research applications. It is a versatile compound that can be used in many different ways, from synthesizing other compounds to studying the structure and function of proteins.

Scientific Research Applications

Synthetic Organic Chemistry

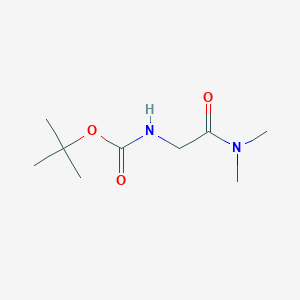

The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry . It’s used for the protection of amines in the synthesis of various organic compounds . The Boc group can be introduced directly into a variety of organic compounds using flow microreactor systems, which is more efficient, versatile, and sustainable compared to the batch process .

Chemical Transformations

The tert-butyl group, which is part of the Boc group, is used in various chemical transformations . Its unique reactivity pattern, due to its crowded nature, makes it suitable for a range of characteristic applications .

Biosynthetic Pathways

The tert-butyl group is implicated in various biosynthetic pathways . Its unique reactivity pattern can influence the course of these pathways, potentially leading to the synthesis of new compounds .

Biodegradation Pathways

Similarly, the tert-butyl group is also involved in biodegradation pathways . It can influence the degradation of various compounds, affecting their environmental fate .

Biocatalytic Processes

The tert-butyl group could potentially be used in biocatalytic processes . Its unique reactivity pattern could be harnessed to catalyze various biochemical reactions .

properties

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)